

# Preclinical Studies of CBT-1 Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CBT-1    |           |
| Cat. No.:            | B1579153 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides a comprehensive technical overview of the preclinical data for two oncology drug candidates developed by CBT Pharmaceuticals, now part of Apollomics, Inc.: CBT-101, a selective c-Met inhibitor, and CBT-501 (genolimzumab), a novel humanized monoclonal antibody targeting the PD-1 receptor. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available preclinical findings, including mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology. All quantitative data is presented in structured tables for clarity and ease of comparison, and experimental protocols for key studies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

#### **CBT-101**: A Potent and Selective c-Met Inhibitor

**CBT-1**01 (also known as PLB1001) is an orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, invasion, and angiogenesis, and its dysregulation is implicated in the progression of numerous cancers.

#### **Mechanism of Action**



**CBT-1**01 selectively binds to the c-Met receptor, inhibiting its phosphorylation and subsequently disrupting the downstream signaling cascade. This action is designed to induce cell death in tumor cells that overexpress or have mutated c-Met.

.

Diagram 1: Simplified CBT-101 Mechanism of Action

## **Preclinical Efficacy**

In VivoStudies

Preclinical development of **CBT-1**01 included evaluation in various human cancer xenograft models. These studies demonstrated significant tumor growth inhibition in models with c-Met gene amplification, fusions, or mutations.

Table 1: Summary of CBT-101 In Vivo Efficacy Data

| Animal Model | Cancer Type          | c-Met Status          | Treatment<br>Regimen | Outcome                    |
|--------------|----------------------|-----------------------|----------------------|----------------------------|
| Xenograft    | Gastric Cancer       | Amplified             | Not Specified        | Tumor Inhibitory<br>Effect |
| Xenograft    | Hepatic Cancer       | Amplified             | Not Specified        | Tumor Inhibitory<br>Effect |
| Xenograft    | Pancreatic<br>Cancer | Amplified             | Not Specified        | Tumor Inhibitory<br>Effect |
| Xenograft    | Lung Cancer          | Fusions/Mutation<br>s | Not Specified        | Tumor Inhibitory<br>Effect |

Detailed quantitative data on tumor growth inhibition percentages and specific dosing regimens were presented at the American Association for Cancer Research (AACR) in 2017 but are not publicly available in detail.

## **Experimental Protocols**



In Vivo Xenograft Studies (General Protocol)

A generalized protocol for establishing and utilizing xenograft models for efficacy studies is as follows:

- Cell Line Culture: Human cancer cell lines with known c-Met dysregulation are cultured in appropriate media and conditions.
- Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of human tumor cells.
- Tumor Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically into the mice.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.
- Treatment Administration: Once tumors reach a specified volume, mice are randomized into control and treatment groups. CBT-101 is administered orally according to the planned dosing schedule.
- Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study.
   The primary efficacy endpoint is typically the percentage of tumor growth inhibition compared to the control group.
- Termination and Analysis: At the end of the study, tumors may be excised for further analysis, such as biomarker assessment.

Diagram 2: General Workflow for In Vivo Xenograft Studies

# CBT-501 (Genolimzumab): A Novel Anti-PD-1 Monoclonal Antibody

CBT-501, also known as genolimzumab or GB-226, is a humanized IgG4 monoclonal antibody designed to target the Programmed Death-1 (PD-1) receptor on immune cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), CBT-501 aims to restore the antitumor activity of the immune system.



#### **Mechanism of Action**

CBT-501 competitively inhibits the binding of PD-L1 and PD-L2 to the PD-1 receptor on T cells. This blockade disengages the inhibitory signal, leading to T-cell activation, proliferation, and enhanced cytokine production (e.g., IL-2, IFN-γ), ultimately promoting an immune response against tumor cells. CBT-501 is reported to bind to a novel epitope on the PD-1 receptor, with overlapping but distinct regions compared to nivolumab and pembrolizumab.

Diagram 3: CBT-501 Mechanism of Action in the Tumor Microenvironment

# **Preclinical Efficacy**

In VitroStudies

A series of in vitro assays were conducted to characterize the binding and functional activity of CBT-501.

Table 2: Summary of CBT-501 In Vitro Data

| Assay                           | Target                 | Result                                                              |
|---------------------------------|------------------------|---------------------------------------------------------------------|
| Binding Affinity (KD)           | Human PD-1             | 505 pM                                                              |
| Binding Affinity (KD)           | Cynomolgus Monkey PD-1 | 7.2 nM                                                              |
| Mixed Lymphocyte Reaction (MLR) | Human T-cells          | Enhanced T-cell activation<br>(increased IL-2 and IFN-y<br>release) |

#### In VivoStudies

The anti-tumor efficacy of CBT-501 was evaluated in a humanized mouse model of colon cancer.

Table 3: Summary of CBT-501 In Vivo Efficacy Data



| Animal Model            | Cancer Type             | Treatment Regimen                                   | Outcome                                                                                                                      |
|-------------------------|-------------------------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Humanized MC38<br>Model | Colon<br>Adenocarcinoma | Intraperitoneal injection every 2 weeks for 3 weeks | Dose-dependent tumor growth reduction with a maximum inhibition rate of 83%. Comparable or improved activity over nivolumab. |

# **Pharmacokinetics and Toxicology**

Pharmacokinetic and toxicology studies were conducted in cynomolgus monkeys.

Table 4: Summary of CBT-501 Pharmacokinetic and Toxicology Data in Cynomolgus Monkeys

| Study                                       | Parameter             | Result                                                                                                                            |
|---------------------------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Pharmacokinetics (Single and Repeat Dosing) | Half-life (T1/2)      | 115-142 hours                                                                                                                     |
| Pharmacokinetics (Single and Repeat Dosing) | Exposure              | Linear dose exposure                                                                                                              |
| Toxicology (Single and Repeat Dosing)       | Findings at 100 mg/kg | Reversible weight gain of the thyroid and mild expansion of thyroid follicles. No other abnormal drug-related toxicity was found. |

# **Experimental Protocols**

In Vitro Mixed Lymphocyte Reaction (MLR) Assay

• Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.



- Cell Culture: PBMCs from one donor (responder cells) are co-cultured with irradiated or mitomycin C-treated PBMCs from the second donor (stimulator cells).
- Treatment: CBT-501 or an isotype control antibody is added to the co-culture.
- T-cell Activation Measurement: After a period of incubation, the supernatant is collected and analyzed for the presence of cytokines such as IL-2 and IFN-y using ELISA or other immunoassays. T-cell proliferation can also be measured.

Diagram 4: Workflow of a Mixed Lymphocyte Reaction (MLR) Assay

In Vivo Humanized Mouse Model Study

- Animal Model: A genetically engineered mouse model expressing the human PD-1 extracellular domain with a functional murine immune system is used.
- Tumor Implantation: The mice are subcutaneously implanted with a syngeneic colon adenocarcinoma cell line (MC38).
- Treatment: Once tumors are established, mice are treated with CBT-501, a comparator antibody (e.g., nivolumab), or a vehicle control via intraperitoneal injection.
- Efficacy Assessment: Tumor growth is monitored over time, and the percentage of tumor growth inhibition is calculated.

#### Conclusion

The preclinical data for **CBT-1**01 and CBT-501 demonstrate promising anti-tumor activity and provide a strong rationale for their clinical development. **CBT-1**01 has shown efficacy in xenograft models of cancers with c-Met dysregulation. CBT-501 has exhibited potent in vitro and in vivo activity, with a favorable pharmacokinetic and toxicology profile in non-human primates. Further clinical investigation of these compounds is warranted to determine their safety and efficacy in patients with advanced solid tumors.

• To cite this document: BenchChem. [Preclinical Studies of CBT-1 Compounds: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1579153#preclinical-studies-of-cbt-1-compound]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com